

# Ethyl 3-hydroxyisoxazole-5-carboxylate chemical properties and structure

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## Compound of Interest

Compound Name: *Ethyl 3-hydroxyisoxazole-5-carboxylate*

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## An In-depth Technical Guide to Ethyl 3-hydroxyisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of **Ethyl 3-hydroxyisoxazole-5-carboxylate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to its structural motifs, this molecule and its analogs are recognized as valuable building blocks in the development of novel therapeutic agents. This document summarizes its known properties, provides a representative experimental protocol for the synthesis of the isoxazole core, and visualizes the synthetic workflow.

## Core Chemical Properties and Structure

**Ethyl 3-hydroxyisoxazole-5-carboxylate**, identified by the CAS number 13626-61-4, possesses a pentatomic isoxazole ring substituted with a hydroxyl group at the 3-position and an ethyl carboxylate group at the 5-position. The presence of the enol-like hydroxyl group and the ester functionality makes it a versatile intermediate for further chemical modifications.

The structural representation of **Ethyl 3-hydroxyisoxazole-5-carboxylate** is as follows:

Structure:

## Quantitative Chemical Data

A summary of the available quantitative data for **Ethyl 3-hydroxyisoxazole-5-carboxylate** is presented in the table below. It is important to note that while some physical properties have been reported, a comprehensive experimental dataset is not widely available in the public domain.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>4</sub>
Molecular Weight	157.12 g/mol
CAS Number	13626-61-4
Melting Point	126-130 °C[1]
Boiling Point	Data not available
Solubility	Data not available
pKa	Data not available

## Experimental Protocols: Synthesis of the Isoxazole Ring

A specific, detailed experimental protocol for the synthesis of **Ethyl 3-hydroxyisoxazole-5-carboxylate** is not readily available in the reviewed literature. However, a common and effective method for the synthesis of the isoxazole core involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The following is a generalized protocol representative of this synthetic strategy.

### Representative Synthesis of a 5-substituted Isoxazole-3-ol from an Alkyne

This protocol describes a general procedure that could be adapted for the synthesis of **Ethyl 3-hydroxyisoxazole-5-carboxylate**, likely starting from ethyl propiolate.

#### Materials:

- Ethyl propiolate
- A suitable precursor for the nitrile oxide (e.g., an oxime)
- Dehydrating agent/oxidant for in-situ generation of nitrile oxide (e.g., N-Chlorosuccinimide, NCS, and a base)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Base (e.g., Triethylamine)

**Procedure:**

- Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxime precursor in the chosen anhydrous solvent.
- In-situ Generation of Nitrile Oxide: To the solution, add the base (e.g., triethylamine) followed by the slow, portion-wise addition of the dehydrating/oxidizing agent (e.g., NCS) at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until the formation of the nitrile oxide is complete, which can be monitored by thin-layer chromatography (TLC).
- Cycloaddition: To the freshly generated nitrile oxide solution, add the alkyne (e.g., ethyl propiolate) dropwise at room temperature.
- Reaction Monitoring: The reaction mixture is stirred at room temperature or heated, and the progress of the cycloaddition is monitored by TLC or other suitable analytical techniques (e.g., GC-MS, LC-MS).
- Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a

mixture of hexane and ethyl acetate) to yield the desired ethyl 3-substituted-isoxazole-5-carboxylate. The hydroxyl group at the 3-position can be introduced from a suitable nitrile oxide precursor or through subsequent chemical transformation.

## Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of an isoxazole derivative via a 1,3-dipolar cycloaddition reaction, a common method for constructing the isoxazole ring system.



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Generalized synthesis of isoxazoles.

**Disclaimer:** This document is intended for informational purposes for a scientific audience. The provided synthetic protocol is a general representation and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

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## References

- 1. scielo.br [scielo.br]
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